An In-Depth Technical Guide to the Chemical Structure of 2-(1-Methoxycyclopentyl)ethanamine HCl
An In-Depth Technical Guide to the Chemical Structure of 2-(1-Methoxycyclopentyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features, synthesis, and analytical characterization is paramount. This document offers a detailed exploration of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a plausible synthetic route and essential safety considerations. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound and its analogs.
Introduction and Molecular Overview
2-(1-Methoxycyclopentyl)ethanamine hydrochloride presents a unique structural scaffold combining a substituted cyclopentane ring with a primary amine and a methoxy ether functional group. The cyclopentane ring, a common motif in bioactive molecules, offers a degree of conformational rigidity that can be advantageous in drug design for optimizing binding to biological targets.[1] The primary amine hydrochloride provides aqueous solubility and a site for further chemical modification, while the methoxy group can influence the molecule's lipophilicity and metabolic stability.
Table 1: Key Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 2-(1-methoxycyclopentyl)ethan-1-amine hydrochloride | PubChemLite |
| Molecular Formula | C8H18ClNO | PubChemLite |
| Molecular Weight | 179.69 g/mol | PubChemLite |
| Canonical SMILES | COC1(CCCC1)CCN.Cl | PubChemLite |
| InChI | InChI=1S/C8H17NO.ClH/c1-10-8(6-7-9)4-2-3-5-8;/h2-7,9H2,1H3;1H | PubChemLite |
Structural Elucidation: A Spectroscopic Approach
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of 2-(1-Methoxycyclopentyl)ethanamine HCl. This section outlines the expected spectroscopic signatures based on established principles for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | 3.2 - 3.4 | singlet | 3H | Protons of the methoxy group, deshielded by the adjacent oxygen. |
| -CH₂ -NH₃⁺ | 2.9 - 3.1 | triplet | 2H | Methylene protons adjacent to the protonated amine, deshielded. |
| -C-CH₂ -CH₂- | 1.8 - 2.0 | triplet | 2H | Methylene protons adjacent to the quaternary carbon and the aminomethyl group. |
| Cyclopentane -CH₂ - | 1.5 - 1.7 | multiplet | 8H | Protons of the cyclopentane ring, likely overlapping in a complex multiplet. |
| -NH₃ ⁺ | 7.5 - 8.5 | broad singlet | 3H | Protons of the ammonium group, often broad and exchangeable with D₂O.[2] |
Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will indicate the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C -O (quaternary) | 75 - 85 | Quaternary carbon of the cyclopentane ring bonded to oxygen. |
| -OC H₃ | 50 - 55 | Carbon of the methoxy group. |
| -C H₂-NH₃⁺ | 40 - 45 | Methylene carbon adjacent to the protonated amine. |
| -C-C H₂-CH₂- | 35 - 40 | Methylene carbon adjacent to the quaternary carbon. |
| Cyclopentane -C H₂- | 20 - 30 | Carbons of the cyclopentane ring. Due to the molecule's symmetry, two distinct signals are expected for the four methylene carbons of the ring. |
Note: The cyclopentane ring carbons C2/C5 and C3/C4 are chemically equivalent, leading to two signals for these four carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| -NH₃⁺ (stretch) | 2800 - 3200 | Strong, Broad | Asymmetric and symmetric N-H stretching of the primary amine salt.[4][5] |
| C-H (stretch) | 2850 - 3000 | Medium-Strong | Aliphatic C-H stretching. |
| -NH₃⁺ (bend) | 1580 - 1650 | Medium | N-H bending of the primary amine salt.[6] |
| C-O (stretch) | 1080 - 1150 | Strong | C-O stretching of the ether linkage. |
| C-N (stretch) | 1020 - 1250 | Medium-Weak | Aliphatic C-N stretching.[6] |
The presence of a strong, broad absorption band in the 2800-3200 cm⁻¹ region is a characteristic feature of primary amine hydrochlorides.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Under electron ionization (EI), the molecule is expected to undergo fragmentation through several key pathways:
-
α-Cleavage: The bond between the carbon adjacent to the nitrogen and the cyclopentyl ring is likely to cleave, leading to the formation of a stable iminium ion. This is a common fragmentation pathway for amines.[7][8][9]
-
Loss of Methanol: Cleavage of the C-O bond can lead to the loss of a neutral methanol molecule.
-
Ring Fragmentation: The cyclopentane ring can undergo fragmentation to produce smaller, stable carbocations.
Figure 1: Proposed Mass Spectrometry Fragmentation Pathways
Caption: Key fragmentation pathways for 2-(1-Methoxycyclopentyl)ethanamine.
Proposed Synthetic Pathway
While a specific literature procedure for the synthesis of 2-(1-Methoxycyclopentyl)ethanamine HCl was not identified, a plausible and efficient synthetic route can be designed based on established organic chemistry principles.
Figure 2: Proposed Synthesis Workflow
Caption: A plausible multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Grignard Reaction: To a solution of cyclopentanone in anhydrous THF, add the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxolane and magnesium turnings. The reaction mixture is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
Step 2: Williamson Ether Synthesis: The resulting alcohol is deprotonated using a strong base such as sodium hydride in an anhydrous solvent like THF, followed by the addition of methyl iodide to form the methoxy ether.
-
Step 3: Deprotection and Reductive Amination: The dioxolane protecting group is removed by treatment with aqueous acid to yield the corresponding aldehyde. The aldehyde is then converted to the primary amine via reductive amination using ammonia and a reducing agent such as hydrogen gas with a Raney nickel catalyst.
-
Step 4: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether to precipitate the desired hydrochloride salt.
Safety and Handling
As with all amine hydrochlorides, appropriate safety precautions must be taken when handling 2-(1-Methoxycyclopentyl)ethanamine HCl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[13]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride. Through a detailed analysis of its predicted spectroscopic properties, a plausible synthetic route, and essential safety information, this document serves as a valuable resource for researchers and scientists. The logical framework presented here for structural elucidation and synthesis can be applied to other novel compounds, facilitating their characterization and development in the fields of medicinal chemistry and materials science.
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